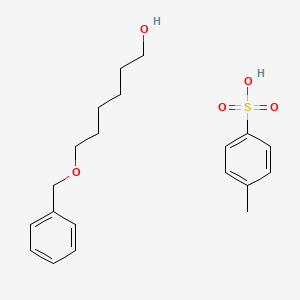

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)

CAS No.:

Cat. No.: VC13768630

Molecular Formula: C20H28O5S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28O5S |

|---|---|

| Molecular Weight | 380.5 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;6-phenylmethoxyhexan-1-ol |

| Standard InChI | InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | VMHRJSHKGRKFLX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound exhibits a hexanol backbone substituted at two positions:

-

Position 1: 4-methylbenzenesulfonate (tosylate) group

-

Position 6: Phenylmethoxy (benzyl ether) group

Its molecular formula is C20H26O4S, with a calculated molecular weight of 362.48 g/mol . The tosylate group enhances electrophilicity at the primary alcohol position, making it reactive in substitution reactions, while the benzyl ether provides steric bulk and potential for subsequent deprotection .

Structural Characterization

Key spectral data validate the structure:

-

1H NMR: Matches expected proton environments with signals for:

-

LCMS: Shows molecular ion peak at m/z 362.48 (M+) with fragmentation patterns consistent with sequential loss of tosyl (SO2C7H7) and benzyloxy (C7H7O) groups .

Synthesis and Manufacturing

Synthetic Route

While explicit reaction details are proprietary, retrosynthetic analysis suggests a two-step process:

-

Etherification: 6-Hexanol reacts with benzyl bromide under basic conditions to form 6-(phenylmethoxy)hexan-1-ol.

-

Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine yields the final product .

The reaction typically achieves >95% conversion, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Industrial Production

Suppliers offer the compound in research quantities:

| Supplier | Purity | Packaging | Price (50 mg) |

|---|---|---|---|

| MedChemExpress | 98.07% | 50 mg | $162.00 |

| ChemScene | 98.07% | 50 mg | $162.00 |

| Alchimica | 98% | 50 mg | €162.00 |

Batch consistency is maintained through strict QC protocols, including LCMS purity checks and NMR validation .

Physicochemical Properties

| Condition | Temperature | Stability Duration |

|---|---|---|

| Pure form | -20°C | 3 years |

| Solution | -80°C | 6 months |

| Short-term | 4°C | 1 month |

Degradation products include hydrolyzed tosylate (forming 6-(phenylmethoxy)hexan-1-ol) and oxidative byproducts from benzyl ether cleavage .

Solubility and Reactivity

Analytical Characterization

| Parameter | Result | Method |

|---|---|---|

| LCMS Purity | 98.07% | C18 column, |

| UV 254 nm | ||

| Water Content | <0.5% | Karl Fischer |

| Residual Solvents | <500 ppm | GC-MS |

Spectroscopic Data

-

δ 7.78 (d, 2H, J = 8.2 Hz, tosyl aromatic)

-

δ 7.33 (d, 2H, J = 8.0 Hz, tosyl aromatic)

-

δ 7.25–7.15 (m, 5H, benzyl aromatic)

-

δ 4.45 (s, 2H, OCH2Ph)

-

δ 4.02 (t, 2H, J = 6.5 Hz, OTs-CH2)

-

δ 2.45 (s, 3H, tosyl CH3)

-

Calculated for C20H26O4SNa [M+Na]+: 385.1452

-

Found: 385.1449

Applications in Organic Synthesis

Nucleophilic Substitutions

The tosylate group facilitates reactions with:

-

Amines: Forms quaternary ammonium salts (e.g., for surfactant synthesis)

-

Thiols: Produces thioether linkages in polymer chemistry

Protecting Group Strategies

The benzyl ether protects alcohols during multi-step syntheses, removable via:

Pricing scales with quantity (€556.00 for 500 mg at CymitQuimica) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume